![molecular formula C24H22FNO3 B2676751 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide CAS No. 941948-05-6](/img/structure/B2676751.png)

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

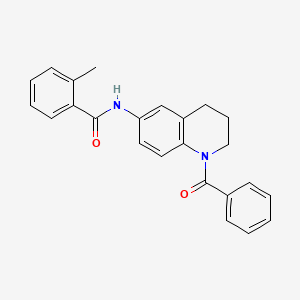

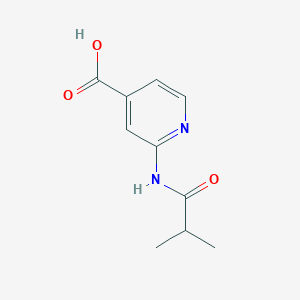

“4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide” is a chemical compound. It contains a benzofuran moiety, which is a heterocyclic compound . The compound also contains a benzamide moiety.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide” includes a benzofuran ring and a benzamide moiety . The molecular formula is C24H22FNO3.Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Eating

Research has demonstrated the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. Compounds like SB-649868, which acts as an orexin 1 and 2 receptor antagonist, have been evaluated for their effects on binge eating in models. This compound selectively reduced binge eating for highly palatable food without affecting standard food pellet intake in female rats, suggesting a major role of OX1R mechanisms in binge eating. This positions SB-649868 as a potential pharmacological treatment for eating disorders with a compulsive component, highlighting the importance of orexin receptor mechanisms in feeding behavior and its regulation (Piccoli et al., 2012).

Metabolism and Disposition in Humans

Another aspect of research focuses on the disposition and metabolism of compounds like SB-649868 in humans. An open-label study design revealed that elimination of drug-related material occurs principally via the feces, with urinary excretion accounting for a smaller percentage of total radioactivity. This study provides valuable insights into the pharmacokinetics of such compounds, which is crucial for their development as therapeutic agents. The extensive metabolism and the identification of principal circulating components in plasma highlight the body's processing of these compounds, which is essential knowledge for their potential therapeutic use (Renzulli et al., 2011).

Synthesis and Material Applications

Further studies have explored the synthesis and properties of materials derived from similar benzofuran compounds, demonstrating their application in creating novel polymers and materials. For example, research on the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from compounds related to benzofuran has shown that these materials are noncrystalline, readily soluble in various solvents, and capable of forming transparent, flexible, and tough films. Such materials exhibit useful levels of thermal stability, indicating their potential in various industrial and technological applications (Hsiao et al., 2000).

Fluorescent Molecular Thermometers

Compounds based on benzofuran structures have also been utilized in the development of fluorescent molecular thermometers, which undergo phase transitions in response to temperature changes. This innovative application demonstrates the versatility of benzofuran derivatives in creating sensitive and reversible tools for temperature measurement, highlighting the potential of these compounds in scientific research and technological advancements (Uchiyama et al., 2003).

Future Directions

properties

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO3/c1-24(2)14-18-6-5-9-21(22(18)29-24)28-15-16-10-12-17(13-11-16)23(27)26-20-8-4-3-7-19(20)25/h3-13H,14-15H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKZNNBNIWSYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2676670.png)

![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)

![2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2676683.png)

![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2676688.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B2676689.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676690.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2676691.png)